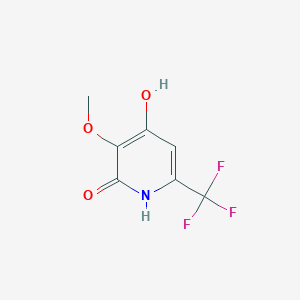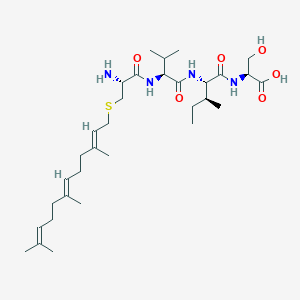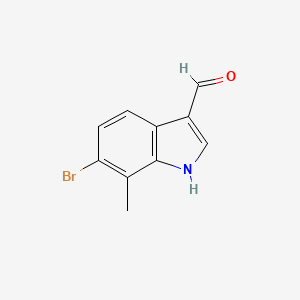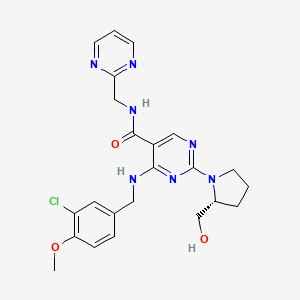![molecular formula C20H18BrNO4 B1447232 Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate CAS No. 1248546-11-3](/img/structure/B1447232.png)
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
概要
説明
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate (E6B1MP4OQC) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound has a unique structure that makes it an attractive option for a variety of applications, as it has properties that make it suitable for a wide range of purposes.
作用機序
The mechanism of action of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate is not yet fully understood. However, it is believed that this compound may act as an antagonist of the 5-HT2A serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, it has been suggested that this compound may act as an agonist of the cannabinoid receptor CB1, which is involved in the regulation of appetite, mood, and pain.
生化学的および生理学的効果
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate has been found to have anti-inflammatory and anti-cancer properties, and has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension, and for its potential use in the treatment of diabetes.
実験室実験の利点と制限
The use of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and its unique structure makes it suitable for a wide range of applications. Additionally, it is relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to the use of this compound in laboratory experiments. It is relatively expensive, and its effects can vary depending on the concentration used. Additionally, it is not as widely available as other compounds, and may be difficult to obtain in some areas.
将来の方向性
The potential future directions for the use of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate are numerous. This compound has been studied for its potential use in the treatment of a variety of diseases and disorders, and its unique structure makes it suitable for a wide range of applications. Additionally, further research is needed to understand the mechanism of action of this compound, and to determine its efficacy in the treatment of various conditions. Additionally, further research is needed to explore the potential side effects of this compound, and to determine its safety for use in humans. Finally, further research is needed to explore the potential synergistic effects of this compound when used in combination with other compounds.
科学的研究の応用
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate has been studied for its potential applications in scientific research and laboratory experiments. This compound has been found to have anti-inflammatory and anti-cancer properties, and has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension, and for its potential use in the treatment of diabetes.
特性
IUPAC Name |
ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-26-20(24)17-12-22(11-13-4-7-15(25-2)8-5-13)18-9-6-14(21)10-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQNMWRHFDSXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)Br)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

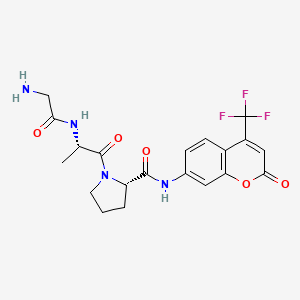
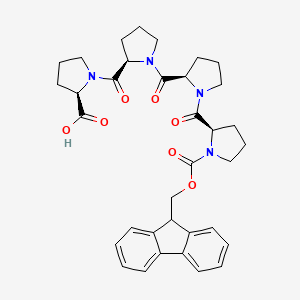
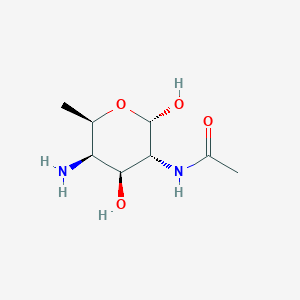
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)
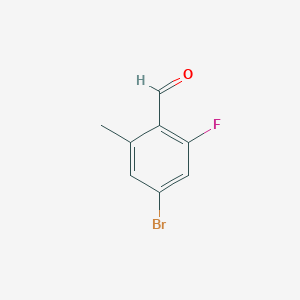
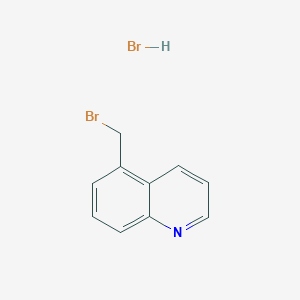
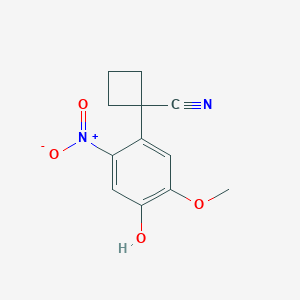
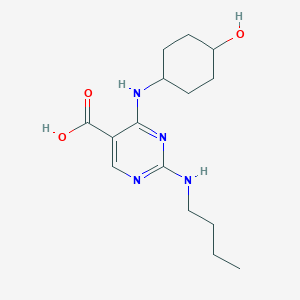
![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)
